1H-benzotriazol-1-yl[2-(4-bromophenyl)quinolin-4-yl]methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-1,2,3-BENZOTRIAZOL-1-YL[2-(4-BROMOPHENYL)-4-QUINOLYL]METHANONE is a complex organic compound that features a benzotriazole moiety linked to a quinoline structure with a bromophenyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-1,2,3-BENZOTRIAZOL-1-YL[2-(4-BROMOPHENYL)-4-QUINOLYL]METHANONE typically involves multi-step organic reactionsThe reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization, chromatography, and distillation are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
1H-1,2,3-BENZOTRIAZOL-1-YL[2-(4-BROMOPHENYL)-4-QUINOLYL]METHANONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to remove oxygen functionalities or reduce double bonds.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride, and lithium aluminum hydride.
Substitution: Amines, thiols, and other nucleophiles in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with hydroxyl or carbonyl groups, while substitution reactions can produce various substituted quinoline compounds .
Scientific Research Applications
1H-1,2,3-BENZOTRIAZOL-1-YL[2-(4-BROMOPHENYL)-4-QUINOLYL]METHANONE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an inhibitor of specific enzymes or as a fluorescent probe for biological imaging.
Medicine: Explored for its potential therapeutic properties, including anticancer, antimicrobial, and antiviral activities.
Mechanism of Action
The mechanism of action of 1H-1,2,3-BENZOTRIAZOL-1-YL[2-(4-BROMOPHENYL)-4-QUINOLYL]METHANONE involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. The compound’s quinoline and benzotriazole moieties can interact with various biological pathways, leading to its observed effects .
Comparison with Similar Compounds
Similar Compounds
1H-Benzotriazole: A simpler compound with a benzotriazole moiety, used as a corrosion inhibitor and in organic synthesis.
4-Bromoquinoline: A quinoline derivative with a bromine substituent, used in the synthesis of pharmaceuticals and agrochemicals.
2-(1H-Benzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (HBTU): A coupling reagent used in peptide synthesis.
Uniqueness
1H-1,2,3-BENZOTRIAZOL-1-YL[2-(4-BROMOPHENYL)-4-QUINOLYL]METHANONE is unique due to its combination of a benzotriazole moiety with a quinoline structure and a bromophenyl substituent. This unique structure imparts specific chemical and biological properties that are not observed in simpler compounds .
Properties
Molecular Formula |
C22H13BrN4O |
---|---|
Molecular Weight |
429.3 g/mol |
IUPAC Name |
benzotriazol-1-yl-[2-(4-bromophenyl)quinolin-4-yl]methanone |
InChI |
InChI=1S/C22H13BrN4O/c23-15-11-9-14(10-12-15)20-13-17(16-5-1-2-6-18(16)24-20)22(28)27-21-8-4-3-7-19(21)25-26-27/h1-13H |
InChI Key |
QSTGLHXJIJMRQF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=N2)C3=CC=C(C=C3)Br)C(=O)N4C5=CC=CC=C5N=N4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.